L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine
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Overview
Description
L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, ensuring the peptide’s biological activity and stability.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxide or serine sulfone.
Scientific Research Applications
L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-seryl-L-leucyl-L-α-aspartyl-L-lysyl-L-phenylalanyl-L-leucyl-L-alanyl-L-seryl-L-valyl: Another peptide with a similar structure but different amino acid sequence.
Semaglutide intermediate P29: A peptide used as an intermediate in the synthesis of semaglutide, a GLP-1 receptor agonist.
Uniqueness
L-Alanyl-L-alanyl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological properties and potential applications. Its structure allows for targeted interactions with molecular targets, making it valuable in various research and industrial contexts.
Properties
CAS No. |
920521-06-8 |
---|---|
Molecular Formula |
C30H47N7O11 |
Molecular Weight |
681.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H47N7O11/c1-15(2)10-19(26(43)36-22(13-39)29(46)37-23(14-40)30(47)48)33-27(44)20(11-18-8-6-5-7-9-18)34-28(45)21(12-38)35-25(42)17(4)32-24(41)16(3)31/h5-9,15-17,19-23,38-40H,10-14,31H2,1-4H3,(H,32,41)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,37,46)(H,47,48)/t16-,17-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
ZIWJTGFGZZAEKL-CQETUWSJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
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